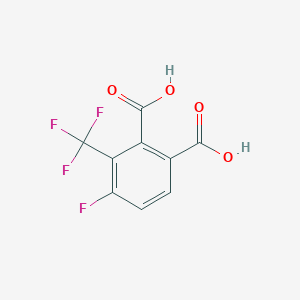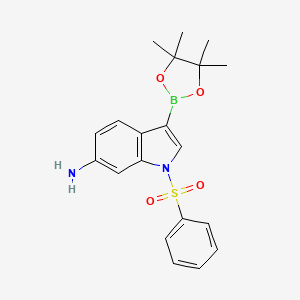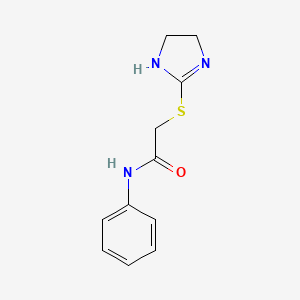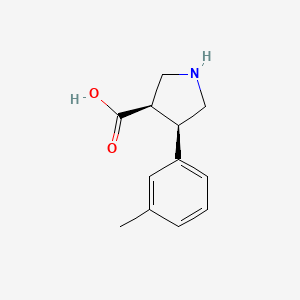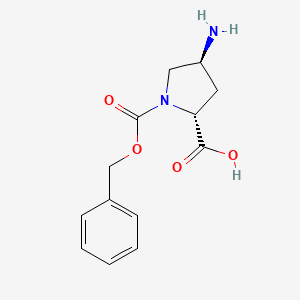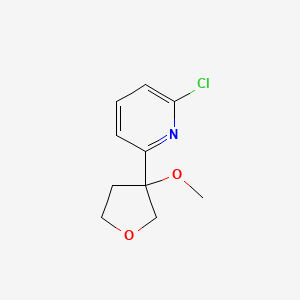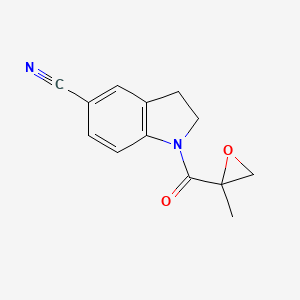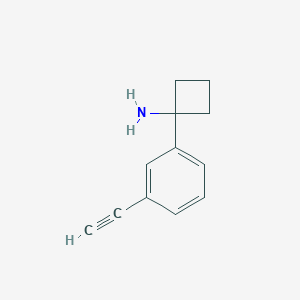
1-(3-Ethynylphenyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethynylphenyl)cyclobutanamine is an organic compound with the molecular formula C12H13N It consists of a cyclobutanamine moiety attached to a 3-ethynylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynylphenyl)cyclobutanamine typically involves the following steps:
Preparation of 3-Ethynylphenylboronic Acid: This can be achieved through the Sonogashira coupling reaction, where 3-bromophenylacetylene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Cyclobutanamine Formation: Cyclobutanamine can be synthesized from cyclobutanecarboxylic acid via Hofmann rearrangement under mildly acidic conditions using .
Suzuki-Miyaura Coupling: The final step involves coupling 3-ethynylphenylboronic acid with cyclobutanamine using a palladium catalyst and a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include continuous flow synthesis and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethynylphenyl)cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethynylbenzaldehyde or 3-ethynylbenzoic acid.
Reduction: Formation of 1-(3-ethylphenyl)cyclobutanamine.
Substitution: Formation of N-substituted cyclobutanamines.
Scientific Research Applications
1-(3-Ethynylphenyl)cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethynylphenyl)cyclobutanamine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanamine: Lacks the ethynylphenyl group, making it less versatile in chemical reactions.
1-(3-Bromophenyl)cyclobutanamine: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
1-(3-Methylphenyl)cyclobutanamine: Contains a methyl group instead of an ethynyl group, affecting its chemical and biological properties.
Uniqueness
1-(3-Ethynylphenyl)cyclobutanamine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for π-π interactions. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(3-ethynylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-10-5-3-6-11(9-10)12(13)7-4-8-12/h1,3,5-6,9H,4,7-8,13H2 |
InChI Key |
BLCDLPISTUAFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


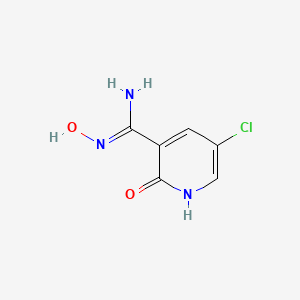
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)


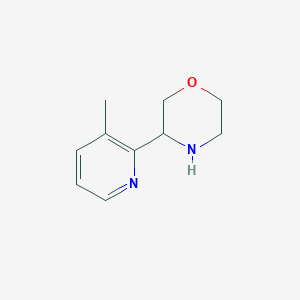
![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)
